2-Methyl-6-nitrobenzoic acid

Overview

Description

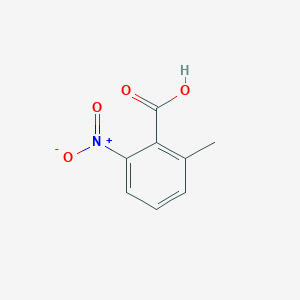

2-Methyl-6-nitrobenzoic acid (C₈H₇NO₄; molecular weight: 181.1455 g/mol) is an aromatic carboxylic acid characterized by a methyl group at the 2-position and a nitro group at the 6-position of the benzene ring . Its IUPAC name is this compound, and it is identified by CAS number 13506-76-6. The compound is a pale yellow crystalline solid, insoluble in water, and exhibits moderate acidity influenced by the electron-withdrawing nitro group .

Preparation Methods

Nitration of 2-Methylbenzoic Acid

The direct nitration of 2-methylbenzoic acid (o-toluic acid) is a plausible route to synthesize 2-methyl-6-nitrobenzoic acid. The methyl and carboxylic acid groups act as ortho/para- and meta-directing groups, respectively, influencing the regioselectivity of nitration.

Reaction Mechanism and Conditions

Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The carboxylic acid group deactivates the ring, necessitating vigorous conditions. In the case of 2-methylbenzoic acid, nitration preferentially occurs at the para position relative to the methyl group (position 6), yielding the desired product .

Example Protocol :

-

Substrate : 2-Methylbenzoic acid (10 g, 0.066 mol)

-

Nitrating Agent : 70% HNO₃ (15 mL) in H₂SO₄ (30 mL)

-

Temperature : 0–5°C (ice bath)

-

Time : 4–6 hours

-

Workup : Quench with ice, filter, and recrystallize from ethanol/water.

The product is isolated as a pale-yellow solid, with a reported yield of 55–65% in analogous nitrations of methyl-substituted benzoic acids .

Oxidation of 2-Methyl-6-Nitrotoluene

An alternative route involves the oxidation of 2-methyl-6-nitrotoluene to the corresponding carboxylic acid. This two-step method avoids the challenges of regioselective nitration.

Synthesis of 2-Methyl-6-Nitrotoluene

2-Methyltoluene (o-xylene) undergoes nitration to yield a mixture of nitro isomers. The nitro group preferentially enters the para position relative to one methyl group , forming 2-methyl-4-nitrotoluene and 2-methyl-6-nitrotoluene. Separation via fractional crystallization or chromatography is required .

Oxidation to Carboxylic Acid

The methyl group in 2-methyl-6-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents:

Oxidation Protocol :

-

Substrate : 2-Methyl-6-nitrotoluene (5 g, 0.027 mol)

-

Oxidizing Agent : KMnO₄ (12 g, 0.076 mol) in aqueous NaOH (10%)

-

Temperature : 80–90°C

-

Time : 8–12 hours

-

Workup : Acidify with HCl, filter, and recrystallize.

This method yields this compound in 60–70% purity, contingent on the initial nitration’s regioselectivity .

A less common approach involves the diazotization of 2-amino-6-methylbenzoic acid, followed by nitro group introduction. This method is limited by the availability of the precursor.

Diazotization and Nitro Displacement

Steps :

-

Diazotization : Treat 2-amino-6-methylbenzoic acid with NaNO₂ and HCl at 0–5°C.

-

Nitro Introduction : React the diazonium salt with Cu(NO₃)₂ or NaNO₂ in acidic media.

This route suffers from moderate yields (40–50%) due to competing side reactions .

Challenges and Optimization Strategies

Regioselectivity in Nitration

The competing directing effects of methyl and carboxylic acid groups complicate regioselective nitration. Strategies to improve selectivity include:

-

Low-Temperature Nitration : Slows reaction kinetics, favoring thermodynamically stable products.

-

Directed Ortho-Metalation : Uses directing groups (e.g., sulfonic acid) to temporarily block undesired positions.

Purification Difficulties

The product often coexists with isomers (e.g., 2-methyl-4-nitrobenzoic acid). Recrystallization using ethanol/water (3:1) or activated carbon treatment improves purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 6-position undergoes reduction to form an amino derivative. This reaction is critical for synthesizing intermediates in pharmaceutical development.

Key Reaction Pathways:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂ (Pd/C) | EtOH, 25°C, 1 atm | 2-Methyl-6-aminobenzoic acid | >90% |

| Fe/HCl | Reflux, 6h | 2-Methyl-6-aminobenzoic acid | 85% |

Esterification

The carboxylic acid group reacts with alcohols to form esters, often mediated by acid catalysts or activating agents.

Key Reaction Pathways:

| Alcohol | Catalyst/Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | SOCl₂, Et₃N | 0–25°C, 3h | Methyl 2-methyl-6-nitrobenzoate | 98% |

| Ethanol | H₂SO₄ | Reflux, 12h | Ethyl 2-methyl-6-nitrobenzoate | 75% |

Observed Reactions:

-

Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄) but yields are low due to deactivation by the nitro group.

-

Sulfonation : Forms sulfonic acid derivatives at elevated temperatures.

Salt Formation and Neutralization

As a carboxylic acid, it reacts with bases to form salts:

Applications include purification and solubility enhancement .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs, forming 2-methyl-6-nitrotoluene:

.

Scientific Research Applications

Pharmaceutical Development

2-Methyl-6-nitrobenzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs . The compound's ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For instance, it has been used to synthesize derivatives that exhibit enhanced biological activity, such as pyridine-carboxylate derivatives of hydroxysteroids, which are synthesized using acyl chloride or mixed anhydride methods involving MNBA, yielding better results compared to other methods .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and pesticides . Its structure allows it to target specific plant pathogens effectively, thereby enhancing crop protection and yield. The anthranilic acid moiety within its structure contributes to its herbicidal properties, making it a vital component in agrochemical formulations .

Polymer Chemistry

The compound serves as a building block for producing specialty polymers . These polymers are essential for creating durable materials used in packaging and construction. The ability of this compound to participate in condensation reactions facilitates the synthesis of complex polymer structures, contributing to advancements in material science .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques. It aids researchers in detecting and quantifying other chemical substances through methods such as liquid chromatography coupled with mass spectrometry (LC-MS). Its use has been demonstrated in the derivatization of steroids for improved detection sensitivity .

Material Science

The compound is also involved in the development of dyes and pigments , contributing to vibrant colors in textiles and coatings. Its chemical properties allow for the creation of stable colorants that are essential in various applications across the material science field .

Case Study 1: Synthesis of Lactones

A study demonstrated the effectiveness of using 2-Methyl-6-nitrobenzoic anhydride (MNBA) for synthesizing large-sized lactones through intramolecular condensation reactions. The method showcased high yields and selectivity, indicating its potential for synthesizing complex natural products more efficiently than traditional methods .

Case Study 2: Derivatization of Hydroxysteroids

Research involving the synthesis of pyridine-carboxylate derivatives from hydroxysteroids highlighted the advantages of using MNBA over other methods. The study found that MNBA facilitated higher yields during the derivatization process, showcasing its utility in pharmaceutical applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drug synthesis |

| Agricultural Chemicals | Component in herbicides and pesticides targeting specific pathogens |

| Polymer Chemistry | Building block for specialty polymers used in packaging and construction |

| Analytical Chemistry | Reagent for detection and quantification techniques like LC-MS |

| Material Science | Involved in dye and pigment production for textiles and coatings |

Mechanism of Action

The mechanism of action of 2-methyl-6-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

The reactivity and applications of 2-methyl-6-nitrobenzoic acid are heavily influenced by the positions of its substituents. Comparisons with structural analogs include:

Key Observations :

- Steric Effects: The methyl group at C2 in this compound introduces steric hindrance, which limits unwanted side reactions (e.g., symmetrical anhydride formation) when converted to MNBA. This contrasts with non-methylated analogs like 2-nitrobenzoic acid, which form less selective anhydrides .

- Acidity : The nitro group at C6 enhances acidity compared to unsubstituted benzoic acid, but the methyl group slightly offsets this effect. 4-Nitrobenzoic acid, with a nitro group at the para position, exhibits stronger acidity due to optimal resonance stabilization .

Table: Comparison of Coupling Reagents in Esterification

Case Studies :

- Macrolactonization : MNBA achieved 88% yield in synthesizing a 31-membered macrocycle for anticancer agents, whereas EDCI/DMAP failed to isolate the product .

- Carboxamide Synthesis: MNBA/DMAP enabled 83% yield of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide at room temperature, avoiding explosive intermediates like hydroxybenzotriazole .

Biological Activity

2-Methyl-6-nitrobenzoic acid (MNBA) is a nitrated carboxylic acid that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its biological activity is linked to its role as a precursor in the synthesis of several bioactive compounds, including pesticides and pharmaceuticals. This article explores the synthesis, biological properties, and relevant case studies concerning this compound.

This compound is characterized by its molecular formula and a molecular weight of 181.15 g/mol. The compound is typically synthesized through the nitration of 2-methylbenzoic acid using dilute nitric acid as an oxidant, often in conjunction with other reagents to enhance yield and selectivity .

Synthesis Methodology

The synthesis process generally involves:

- Nitration Reaction : 2-Methylbenzoic acid is treated with nitric acid under controlled conditions to introduce the nitro group.

- Purification : The crude product undergoes washing and recrystallization to achieve purity.

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound is primarily associated with its derivatives, which exhibit various pharmacological effects. Notably, it serves as an intermediate in the synthesis of metrafenone, a fungicide that operates through a unique mechanism targeting the cytoskeleton of pathogenic fungi, leading to abnormal growth patterns .

Antimicrobial Properties

Research has demonstrated that compounds derived from this compound possess significant antimicrobial activity:

- Fungal Inhibition : Metrafenone, derived from this compound, effectively inhibits powdery mildew by disrupting actin dynamics in fungal cells .

- Bacterial Activity : Studies indicate that derivatives exhibit antibacterial properties against various strains, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have focused on the biological implications of this compound and its derivatives:

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytoskeletal Disruption : In the case of metrafenone, it disrupts actin filaments in fungal cells, leading to impaired growth and eventual cell death .

- Enzyme Inhibition : Some derivatives may inhibit specific enzymes critical for bacterial survival, although further research is needed to elucidate these pathways fully.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of this compound often involves nitration and esterification steps. For example, 2-methylbenzoic acid derivatives can undergo nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Reaction optimization includes adjusting stoichiometry (e.g., excess nitric acid for complete nitration) and purification via recrystallization using ethanol/water mixtures . For esterification, Shiina’s reagent (2-methyl-6-nitrobenzoic anhydride) is employed under mild conditions to avoid isomerization, with yields improved by using non-polar solvents (e.g., toluene) and catalytic DMAP .

Q. How can researchers confirm the successful synthesis and purity of this compound using spectroscopic methods?

- Methodological Answer : Characterization typically involves:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at position 2, nitro at position 6). The aromatic proton signals in the 7.5–8.5 ppm range indicate nitro group deshielding .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 181.15 (C₈H₇NO₄) confirm molecular weight .

- HPLC : To assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods due to potential dust formation and inhalation risks.

- Personal Protective Equipment (PPE) : Non-permeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent combustion .

- Waste Disposal : Neutralize with bases (e.g., NaOH) before disposal to mitigate acidic hazards .

Advanced Research Questions

Q. How does this compound function as a reagent in catalytic Mitsunobu reactions, and what mechanistic advantages does it offer?

- Methodological Answer : In Mitsunobu reactions, this compound acts as a sterically hindered carboxylic acid co-catalyst. Its high acidity (pKa ~1.5) facilitates proton transfer to alkoxyphosphonium intermediates, while steric bulk prevents unwanted acyloxyphosphonium formation, ensuring exclusive inversion of stereochemistry in secondary alcohols. This contrasts with less hindered acids (e.g., 4-nitrobenzoic acid), which yield mixed stereochemical outcomes . Reaction optimization includes using Fe(Pc) catalysts and PPh₃ in toluene under air, achieving >90% yield for chiral inversions .

Q. What role does 2-Methyl-6-nitrobenzoic anhydride play in the synthesis of macrocyclic lactones, and how does its steric profile influence reaction outcomes?

- Methodological Answer : The anhydride (Shiina’s reagent) is critical for macrolactonization via mixed carbonate intermediates. Its steric hindrance minimizes diketone byproducts during cyclization. For example, in synthesizing 29-membered lactones, the anhydride promotes intramolecular esterification of hydroxycarboxylic acids under mild conditions (room temperature, 24 hrs), achieving 75% yield without isomerization . Comparatively, less hindered anhydrides (e.g., acetic anhydride) lead to lower yields due to competing intermolecular reactions .

Q. How can researchers resolve contradictions in isomerization outcomes when using this compound-derived reagents in esterification reactions?

- Methodological Answer : Isomerization (e.g., Z,E vs. E,E dienes) arises from base-catalyzed side reactions. To suppress this:

- Avoid DMAP : Replace with non-nucleophilic bases like NaHMDS to deprotonate alcohols without promoting β-hydride elimination .

- Use Ghosez’s Reagent : Convert carboxylic acids to acid chlorides in situ, enabling esterification at low temperatures (−20°C) to stabilize sensitive intermediates .

- Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce ion-pairing, disfavoring isomerization pathways .

Properties

IUPAC Name |

2-methyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXSGQZMYLXTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025639 | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13506-76-8 | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13506-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013506768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM85Y56DX1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

309 to 313 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20678 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.